2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a phenoxy group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid . This intermediate is further reacted with thionyl chloride to produce the corresponding acyl chloride, which is then coupled with 4-(4-fluorophenyl)-1,2,5-oxadiazole-3-amine under appropriate conditions to yield the final product .
Chemical Reactions Analysis
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide can be compared with similar compounds such as:
2-(4-chloro-3,5-dimethylphenoxy)acetic acid: This compound shares the phenoxy group but lacks the oxadiazole and fluorophenyl groups.
4-chloro-3,5-dimethylphenol: This is a simpler compound with only the phenol group and is used as a starting material in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClFN3O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H15ClFN3O3/c1-10-7-14(8-11(2)16(10)19)25-9-15(24)21-18-17(22-26-23-18)12-3-5-13(20)6-4-12/h3-8H,9H2,1-2H3,(H,21,23,24) |
InChI Key |
SONHKHTZBJCALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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